molecular formula C18H14FNO3 B11503901 4-acetyl-1-(2-fluorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-1-(2-fluorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11503901
M. Wt: 311.3 g/mol
InChI Key: VBKJDUHNKDSDJI-UHFFFAOYSA-N
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Description

4-acetyl-1-(2-fluorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

The synthesis of 4-acetyl-1-(2-fluorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-fluorobenzaldehyde with acetylacetone in the presence of a base can lead to the formation of the desired pyrrole derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

4-acetyl-1-(2-fluorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved can vary depending on the specific application, but common targets include proteins involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar compounds include other pyrrole derivatives such as 4-acetyl-1-benzyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one.

Properties

Molecular Formula

C18H14FNO3

Molecular Weight

311.3 g/mol

IUPAC Name

3-acetyl-1-(2-fluorophenyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C18H14FNO3/c1-11(21)15-16(12-7-3-2-4-8-12)20(18(23)17(15)22)14-10-6-5-9-13(14)19/h2-10,16,22H,1H3

InChI Key

VBKJDUHNKDSDJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=CC=C3F)O

Origin of Product

United States

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